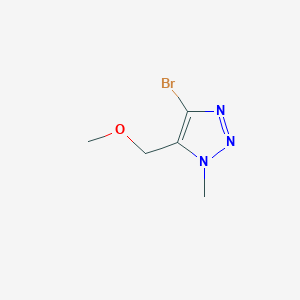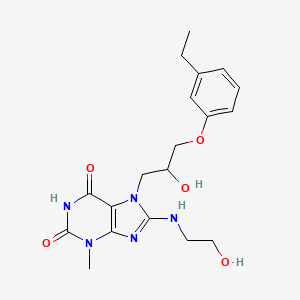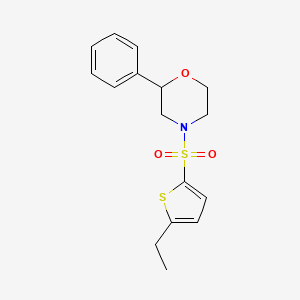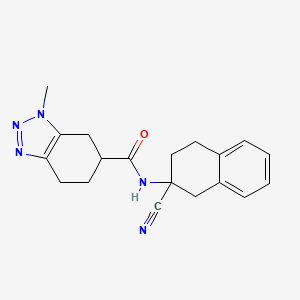
trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride, also known as MTSEA, is a chemical compound that is widely used in scientific research. It is a member of the amine class of organic compounds and has a molecular formula of C7H16Cl2N2O. MTSEA is a highly reactive compound that is commonly used as a reagent in biochemical and physiological studies.
Mechanism of Action
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride modifies the structure and function of proteins by reacting with cysteine residues. The reaction between trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride and cysteine residues results in the formation of a covalent bond, which can modify the structure and function of the protein. The modification of the protein structure can result in changes in the protein's function, such as changes in its activity or binding affinity.
Biochemical and Physiological Effects
trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has been shown to modify the activity and function of ion channels, transporters, and enzymes. It has been used to study the structure and function of a variety of proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), the GABA transporter (GAT), and the Na+/K+-ATPase. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has been shown to modify the activity of these proteins by altering their structure and function. The modification of protein structure can result in changes in protein activity, such as changes in ion transport or enzyme activity.
Advantages and Limitations for Lab Experiments
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is a highly reactive compound that is commonly used in scientific research. It has several advantages and limitations for lab experiments. One advantage of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it is a highly reactive compound that can modify the structure and function of proteins. This makes it a useful tool for studying the structure and function of proteins. Another advantage of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it is a relatively simple compound that can be synthesized in the lab.
One limitation of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it is a highly reactive compound that can modify the structure and function of proteins in unpredictable ways. This can make it difficult to interpret the results of experiments using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride. Another limitation of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it can be toxic to cells at high concentrations. This can limit its use in some experiments.
Future Directions
There are several future directions for research using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride. One future direction is to use trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride to study the structure and function of other proteins. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has been used to study a variety of proteins, but there are many more proteins that could be studied using this compound. Another future direction is to develop new compounds that are similar to trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride but have different reactivity or selectivity. These compounds could be used to study the structure and function of proteins in new ways. Finally, future research could focus on developing new methods for using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride in experiments, such as new methods for delivering the compound to cells or new methods for analyzing the results of experiments using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride.
Conclusion
In conclusion, trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is a highly reactive compound that is widely used in scientific research. It is used to modify the structure and function of proteins and has been used to study a variety of proteins, including ion channels, transporters, and enzymes. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has several advantages and limitations for lab experiments, and there are several future directions for research using this compound. Overall, trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is a valuable tool for studying the structure and function of proteins and has the potential to contribute to many future scientific discoveries.
Synthesis Methods
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is synthesized by reacting morpholine with 3-chloropropan-1-amine. The resulting product is then treated with tetrahydrofuran to form trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride. The purity of the synthesized compound can be improved by recrystallization from ethanol.
Scientific Research Applications
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is widely used in scientific research as a reagent to modify the structure and function of proteins. It is used to study the structure and function of ion channels, transporters, and enzymes. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is also used to study protein-protein interactions and protein-ligand interactions. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride can be used to modify the structure of proteins by reacting with cysteine residues, which are commonly found in proteins. The reaction between trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride and cysteine residues results in the formation of a covalent bond, which can modify the structure and function of the protein.
properties
IUPAC Name |
(3R,4R)-4-morpholin-4-yloxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-7-5-12-6-8(7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H/t7-,8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGLSZSPSHYBD-FOMWZSOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2COC[C@@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)



![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)
![methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2623170.png)


![N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)
